molecular formula C17H31N5O7 B1529488 Boc-Gly-Gly-Gly-Lys-OH CAS No. 250290-81-4

Boc-Gly-Gly-Gly-Lys-OH

Cat. No.: B1529488
CAS No.: 250290-81-4
M. Wt: 417.5 g/mol
InChI Key: URWOXYLAOMHRQJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Gly-Gly-Gly-Lys-OH is a useful research compound. Its molecular formula is C17H31N5O7 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boc-Gly-Gly-Gly-Lys-OH, also known as N-tert-butyloxycarbonyl-glycyl-glycine, is a chemical compound that is commonly used as an amino acid protecting group . The primary targets of this compound are the amino groups of amino acids, specifically glycine residues .

Mode of Action

The compound interacts with its targets by attaching to the amino groups of the glycine residues, thereby protecting these groups from undergoing any unwanted side reactions during peptide synthesis . This is achieved through the esterification reaction, which synthesizes N-Boc amino acid esters for peptide chemistry .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve peptide synthesis. The compound acts as a protecting group that is added during the synthesis of peptides or proteins. Once the appropriate conditions are met, the protecting group is removed, allowing the peptide chain to elongate .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the successful synthesis of peptides or proteins without unwanted side reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, while the compound is stable under normal temperatures, it may degrade under high temperatures, direct sunlight, or humid conditions . Therefore, it is typically stored under controlled conditions to maintain its stability and effectiveness .

Biochemical Analysis

Biochemical Properties

Boc-Gly-Gly-Gly-Lys-OH, as a protected peptide, plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins during the synthesis process. The Boc group protects the amino group of the peptide from unwanted side reactions, allowing for the successful formation of peptide bonds . The nature of these interactions is primarily chemical, involving bond formation and cleavage.

Molecular Mechanism

The molecular mechanism of action of this compound involves its participation in peptide synthesis. It binds to specific enzymes that facilitate the formation of peptide bonds. The Boc group in the compound acts as a protective group, preventing unwanted reactions with the amino group of the peptide. This allows for the precise and controlled synthesis of peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, particularly in relation to its stability and degradation. As a protected peptide, it is generally stable under normal conditions. Specific conditions or reagents can cause the removal of the Boc group, a necessary step in peptide synthesis .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes that facilitate the formation and cleavage of peptide bonds. The Boc group can also interact with specific reagents that remove the protective group, a key step in the synthesis process .

Properties

IUPAC Name

(2S)-6-amino-2-[[2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N5O7/c1-17(2,3)29-16(28)21-9-13(24)19-8-12(23)20-10-14(25)22-11(15(26)27)6-4-5-7-18/h11H,4-10,18H2,1-3H3,(H,19,24)(H,20,23)(H,21,28)(H,22,25)(H,26,27)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWOXYLAOMHRQJ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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